Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
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Overview
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, abbreviated as [CpRu(NCMe)3]PF6, is an organoruthenium compound . It is a yellow-brown solid that is soluble in polar organic solvents . This compound is a salt consisting of the hexafluorophosphate anion and the cation [CpRu(NCMe)3]+ .
Synthesis Analysis
The synthesis of this compound involves two steps from the (benzene)ruthenium dichloride dimer. The first step involves the installation of the Cp− group using cyclopentadienylthallium . The second step involves the photochemical displacement of the benzene ligand, which is replaced by three equivalents of acetonitrile (MeCN) .Molecular Structure Analysis
The molecular formula of this compound is C11H14F6N3PRu, and it has a molecular weight of 434.28 . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center .Chemical Reactions Analysis
This compound is a catalyst and is used in various organic reactions . It catalyzes the reaction of diynes with aldehydes and N,N-dimethylformamide . It also enables C-C bond formation and promotes cycloadditions .Physical And Chemical Properties Analysis
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is a solid at 20°C . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive and heat sensitive .Scientific Research Applications
Synthesis and Characterization
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has been utilized in the synthesis of novel cyclopentadienylruthenium(II) complexes. These complexes were developed through thermal ligand exchange reactions and characterized by various spectroscopic methods. This process demonstrates the compound's utility in the formation of complexes with potential applications in various fields, including catalysis and materials science (Moriarty, Ku, & Gill, 1989).
Electrocatalysis
Research on similar ruthenium complexes has shown their effectiveness in catalytic applications, such as in hydrogenations and hydrosilylations. Although the specific compound was not directly used, the research on related ruthenium complexes suggests potential areas where it could be applied, highlighting its significance in catalytic processes (Choualeb, Maccaroni, Blacque, Schmalle, & Berke, 2008).
Catalysis and Drug Synthesis
This compound has been implicated in the synthesis and characterization of various ruthenium(II) complexes, which could serve as synthons in catalysis and drug synthesis. The research suggests its potential role in the development of new catalysts and DNA-binding drugs, indicating its importance in medicinal chemistry and industrial catalysis (Underwood, Stadelman, Sleeper, & Brumaghim, 2013).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q;;;;-1;+1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVFVSAQOQXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N3PRu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate | |
CAS RN |
80049-61-2 |
Source
|
Record name | Tris(acetonitrile)cyclopentadienylruthenium(II) Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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